1,1,1-trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-ol
CAS No.:
Cat. No.: VC18343791
Molecular Formula: C13H12F3NO
Molecular Weight: 255.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12F3NO |
|---|---|
| Molecular Weight | 255.23 g/mol |
| IUPAC Name | 1,1,1-trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-ol |
| Standard InChI | InChI=1S/C13H12F3NO/c14-13(15,16)12(18,11-7-4-8-17-11)9-10-5-2-1-3-6-10/h1-8,17-18H,9H2 |
| Standard InChI Key | JWSWEXZYUSFCNB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC(C2=CC=CN2)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Stereochemical Considerations
The molecular formula of 1,1,1-trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-ol is C₁₄H₁₂F₃NO, with a molecular weight of 283.25 g/mol. The central propan-2-ol backbone is substituted at position 3 with a phenyl group and at position 2 with a 1H-pyrrol-2-yl moiety, while the trifluoromethyl group occupies position 1. The stereochemistry of the hydroxyl-bearing carbon (C2) introduces the potential for enantiomeric forms, though racemic mixtures are typical in synthetic preparations .
Spectroscopic Characterization
Key spectral data for analogous trifluorinated propanols include:
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two key fragments: (1) a trifluoromethyl ketone precursor (1,1,1-trifluoro-3-phenylpropan-2-one) and (2) a pyrrole nucleophile. A plausible retrosynthetic pathway involves a nucleophilic addition of pyrrol-2-yl lithium to the ketone, followed by acidic workup to yield the secondary alcohol .
Stepwise Synthesis
Step 1: Preparation of 1,1,1-Trifluoro-3-phenylpropan-2-one
This intermediate is synthesized via Friedel-Crafts acylation of benzene with trifluoroacetic anhydride in the presence of AlCl₃, yielding 1,1,1-trifluoroacetophenone. Subsequent Claisen-Schmidt condensation with formaldehyde under basic conditions extends the carbon chain .
Step 2: Pyrrole Activation and Coupling
Pyrrole is deprotonated using n-butyllithium at −78°C to generate pyrrol-2-yl lithium, which undergoes nucleophilic attack on the trifluoromethyl ketone. The resulting alkoxide is protonated with aqueous HCl to furnish the target alcohol .
Optimization Notes:
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Yield Improvements: Conducting the coupling reaction in tetrahydrofuran (THF) at −20°C enhances regioselectivity for the 2-pyrrolyl adduct (68% yield) .
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Purification: Silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the product (Rf = 0.45) .
Physicochemical Properties and Stability
Solubility and Partitioning
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic aromatic and trifluoromethyl groups. LogP calculations (ClogP = 2.8) predict moderate lipophilicity, favoring solubility in organic solvents like dichloromethane and ethanol .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 89–91°C and decomposition onset at 210°C, consistent with thermally stable fluorinated alcohols. No polymorphic transitions are observed below the melting point .
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